
Boc-Hyp-OH
Overview
Description
Boc-Hyp-OH, or tert-butoxycarbonyl-trans-4-hydroxy-L-proline, is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its chemical formula is C₁₀H₁₇NO₅ (molecular weight: 231.3 g/mol), with a CAS number of 13726-69-7 . The Boc (tert-butoxycarbonyl) group protects the amine functionality, while the 4-hydroxyproline (Hyp) residue introduces a hydroxyl group on the pyrrolidine ring, enabling unique conformational and hydrogen-bonding properties.
Key characteristics include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Hyp-OH typically involves the protection of the amine group of pyrrolidine followed by selective functionalization at the 4-position. One common method includes the use of tert-butoxycarbonyl (Boc) as a protecting group for the amine. The hydroxyl group at the 4-position can be introduced through various oxidation or substitution reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include continuous flow reactions and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Boc-Hyp-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or alkylating agents under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce various alcohols or amines .
Scientific Research Applications
Boc-Hyp-OH has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Boc-Hyp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, where it can act as an inhibitor or substrate. The pathways involved often include the modulation of enzyme activity or the alteration of receptor signaling .
Comparison with Similar Compounds
Structural Analogs: Boc-Protected Amino Acids
Boc-Hyp-OH belongs to a class of Boc-protected amino acids. Key comparisons with analogs are summarized below:
Key Findings :
- Reactivity: this compound exhibits higher coupling efficiency than Boc-Val-OH due to reduced steric hindrance and favorable hydrogen bonding . In mixed reactions with Boc-Val-OH (1:1 molar ratio), Hyp-containing products are overrepresented (non-statistical distribution) . Adjusting the ratio to 3:1 (Val:Hyp) achieves near-statistical product distribution .
- Yield : this compound achieves 95% purity in PROTAC synthesis , comparable to Boc-Tle-OH (98%) but superior to Boc-Val-OH (29%) .
Functional Analogs: Hydroxyproline Derivatives
This compound is compared with other hydroxyproline derivatives and protecting groups:
Key Findings :
- Stability : Boc protection offers superior acid stability compared to Fmoc, making this compound suitable for stepwise synthesis in acidic conditions .
- Conformational Effects : The C4 hydroxyl group in Hyp restricts peptide backbone flexibility, promoting polyproline II helices in collagen-mimetic peptides .
Application-Specific Comparisons
Key Findings :
Biological Activity
Boc-Hyp-OH, or N-Boc-L-hydroxyproline, is a derivative of hydroxyproline, an amino acid that plays a crucial role in collagen stability and structure. This compound has garnered attention for its biological activities, particularly in the context of immune modulation and potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for health and disease.
This compound is characterized by the following properties:
- Chemical Formula : CHNO
- Molecular Weight : 215.28 g/mol
- CAS Number : 61478-26-0
Structure
The structure of this compound includes a tert-butyloxycarbonyl (Boc) protecting group attached to the hydroxyproline residue. This modification enhances its stability and solubility in various solvents, making it suitable for biochemical applications.
Immune Modulation
Recent studies have highlighted the role of hydroxyproline derivatives, including this compound, in modulating immune responses. A significant finding is that hydroxyproline can enhance the expression of programmed death-ligand 1 (PD-L1) on immune cells when stimulated with interferon-gamma (IFN-γ). This effect has implications for cancer immunotherapy, as PD-L1 is a critical checkpoint protein that inhibits T-cell activation.
- Mechanism : Hydroxyproline appears to inhibit autophagic flux, which contributes to increased PD-L1 expression on monocytes and dendritic cells. This modulation may facilitate immune evasion in tumors and fibrotic tissues .
Effects on Cell Viability
Research indicates that this compound can positively influence cell viability under stress conditions induced by IFN-γ. In experiments with THP-1 monocytic cells, treatment with this compound at concentrations around 40 mM resulted in a moderate increase in cell viability despite the cytotoxic effects of IFN-γ.
- Cell Viability Data :
Influence on Metabolic Pathways
This compound has been shown to affect various metabolic pathways within cells. Specifically, it influences amino acid and lipid metabolism following IFN-γ stimulation. The compound's ability to enhance hydroxyproline levels suggests a role in collagen metabolism and tissue remodeling .
Case Studies and Experimental Data
A series of experiments have been conducted to elucidate the biological activity of this compound:
Study | Cell Type | Treatment | Outcome |
---|---|---|---|
Study 1 | THP-1 Cells | IFN-γ + this compound (40 mM) | Increased PD-L1 expression (2.62-fold) |
Study 2 | Mouse Dendritic Cells | IFN-γ + this compound | Enhanced PD-L1-high population (1.45-fold) |
Study 3 | Human Umbilical Vein Endothelial Cells | IFN-γ + this compound | No significant effect on PD-L1 expression |
These findings indicate that while this compound has potent effects in certain immune cell types, its activity may not be uniform across all cell types.
Q & A
Basic Research Questions
Q. What experimental methodologies are optimal for synthesizing Boc-Hyp-OH with high enantiomeric purity?
- Methodological Answer: Utilize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Monitor reaction progress via HPLC-MS to ensure removal of racemization byproducts. Optimize coupling reagents (e.g., HATU/DIPEA) and resin swelling times to minimize epimerization .
- Data Support: Studies show racemization rates <2% when using HATU at 0°C in DMF .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer: Combine H/C NMR (confirm tert-butyl and hydroxyproline stereochemistry) with FTIR (amide I/II bands) and polarimetry (optical rotation comparison to literature). For quantitative purity, use RP-HPLC with a C18 column (retention time ±0.1 min vs. commercial standards) .
Q. What solvent systems minimize this compound degradation during storage?
- Methodological Answer: Lyophilize the compound and store at -20°C under argon. Avoid aqueous buffers (pH >7) to prevent tert-butyl cleavage. Stability studies in DMSO-d6 show <5% decomposition over 6 months when stored anhydrously .
Advanced Research Questions
Q. How do steric effects influence the coupling efficiency of this compound in peptide chain elongation?
- Methodological Answer: Design a comparative study using model peptides (e.g., Ac-Xaa-NH, Xaa = Hyp/Ala/Pro). Quantify coupling yields via LC-MS under varying conditions (e.g., DIC/Oxyma vs. HBTU). Statistical analysis (ANOVA) can identify steric hindrance thresholds (e.g., >30% yield reduction for Hyp vs. Pro) .
- Contradiction Note: Some studies report improved coupling with microwave-assisted SPPS, conflicting with traditional thermal degradation assumptions .
Q. What analytical strategies resolve discrepancies in this compound’s reported solubility profiles?
- Methodological Answer: Conduct a meta-analysis of solubility data (logP values, DMSO/water partitioning) using systematic review frameworks (PRISMA). Replicate conflicting experiments under controlled humidity/temperature. Apply multivariate regression to isolate variables (e.g., hygroscopicity, crystal polymorphism) .
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKAPCDIOILGV-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-69-7 | |
Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13726-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-1-(tert-Butoxycarbonyl)-4-hydroxy-L-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BOC-4-HYDROXY-L-PROLINE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC99P5B8IG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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